N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide
Description
Contextualization of Dihydropyrrole Derivatives in Organic Synthesis
Dihydropyrrole derivatives, also known as pyrrolines, are recognized as privileged heterocyclic scaffolds in organic synthesis. This designation stems from their prevalence in a wide array of pharmacologically active natural products and synthetic molecules. nih.gov The development of efficient synthetic routes to access these structures is a significant focus of contemporary research, leading to a variety of powerful chemical transformations.
Key synthetic strategies for constructing dihydropyrrole rings include:
Palladium-Catalyzed Reactions: Cascade reactions, such as metallo-ene/Suzuki coupling of allenamides, have been developed to furnish polyfunctionalized 2,3-dihydropyrroles with excellent yields.
Multi-Component Reactions (MCRs): These atom-economical reactions allow for the one-step synthesis of highly substituted dihydropyrroles from simple starting materials, demonstrating high stereoselectivity.
Cycloaddition Reactions: Enantioselective [3+2] cycloadditions represent another sophisticated method for creating these heterocyclic systems.
Ring-Closing Metathesis: The use of catalysts like the Grubbs second-generation ruthenium catalyst enables the formation of the dihydropyrrole ring through the cyclization of diallylamines.
The versatility of these synthetic methods highlights the importance of the dihydropyrrole unit as a foundational building block for more complex molecules, particularly within medicinal chemistry. nih.gov
Significance of Carboxamide Functionality in Heterocyclic Scaffolds
The carboxamide functional group (-C(=O)N(R)R') is a cornerstone of molecular design in chemistry and biology. When incorporated into a heterocyclic scaffold, it imparts a unique set of properties that are crucial for a variety of applications.
Pharmacological Importance: Carboxamides are ubiquitous in medicinal chemistry, serving as key pharmacophores in numerous pharmaceutical compounds. nih.gov They are found in a vast range of natural products, including peptides and proteins, where they play a crucial role in maintaining structure and function. The ability of the amide group to act as both a hydrogen bond donor and acceptor makes it an excellent mediator of intermolecular interactions, such as those between a drug molecule and a protein receptor.
Synthetic Versatility: The amide functionality provides a handle for further chemical modifications, allowing for the introduction of diverse functional groups through various derivatization reactions. This versatility is exploited in the synthesis of functional materials, such as polymers and sensors, as well as in the development of agrochemicals like herbicides and insecticides. rsc.org
The integration of a carboxamide group into a heterocyclic ring system, therefore, combines the structural uniqueness of the heterocycle with the potent interactive and stabilizing properties of the amide, creating a powerful combination for developing new functional molecules. rsc.orgepa.gov
Structural Overview and Nomenclature of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide
This compound is a specific derivative within the dihydropyrrole class. Its formal name precisely describes its molecular architecture.
Nomenclature Breakdown:
2,5-dihydro-1H-pyrrole: This indicates the core heterocyclic structure, which is a five-membered ring containing one nitrogen atom (pyrrole) that has been partially saturated, leaving a double bond between carbons 3 and 4. The "1H" specifies that the nitrogen atom at position 1 bears a hydrogen in the parent heterocycle, and "2,5-dihydro" indicates the positions where saturation has occurred relative to the fully unsaturated pyrrole (B145914). This isomer is also commonly referred to as 3-pyrroline (B95000).
1-carboxamide: This signifies that a carboxamide group is attached to the nitrogen atom (position 1) of the pyrrole ring.
N,N-Dimethyl-: This prefix specifies that two methyl groups are attached to the nitrogen atom of the carboxamide functional group.
The complete structure is thus a 3-pyrroline ring where the ring nitrogen is functionalized to form a tertiary amide with two methyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C7H12N2O |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | This compound |
| Common Name | N,N-Dimethyl-3-pyrroline-1-carboxamide |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
Detailed research findings focusing exclusively on the synthesis or application of this specific compound are sparse in the published literature, distinguishing it from more extensively studied analogues like N,N-dimethyl-1H-pyrrole-2-carboxamide. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2,5-dihydropyrrole-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-8(2)7(10)9-5-3-4-6-9/h3-4H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIUMUIDBLQHHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CC=CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Dimethyl 2,5 Dihydro 1h Pyrrole 1 Carboxamide and Its Analogues
Strategies for 2,5-Dihydro-1H-pyrrole Ring Construction
The formation of the unsaturated five-membered nitrogen heterocycle, the 2,5-dihydro-1H-pyrrole ring, is a critical step in the synthesis of the target compound and its analogues. Several powerful synthetic methods have been developed for this purpose, including ring-closing metathesis, various cyclization reactions, and enantioselective approaches to afford chiral pyrroline (B1223166) derivatives.
Ring-Closing Metathesis Approaches to Pyrroline Formation
Ring-closing metathesis (RCM) has emerged as a robust and widely utilized strategy for the construction of cyclic olefins, including 3-pyrrolines. This reaction typically employs ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, to facilitate the intramolecular cyclization of a diallylamine (B93489) precursor.
The general transformation involves the formation of a new carbon-carbon double bond within the ring, with the concomitant release of a small volatile alkene, usually ethylene. The stability and functional group tolerance of modern RCM catalysts have made this a highly attractive method. For instance, the synthesis of N-Boc-3-pyrroline from N-Boc-diallylamine is a well-established procedure that proceeds in high yield. jst.go.jp
A variety of ruthenium catalysts have been developed and employed for this transformation, each with its own specific reactivity profile and application scope. The choice of catalyst can be critical for optimizing the reaction yield and minimizing side reactions.
Table 1: Common Ruthenium Catalysts for Ring-Closing Metathesis
| Catalyst Generation | Catalyst Name | Key Features |
|---|---|---|
| First Generation | Grubbs' Catalyst (1st Gen) | Good activity for a range of RCM reactions. |
| Second Generation | Grubbs' Catalyst (2nd Gen) | Higher activity and broader substrate scope than 1st Gen. |
Recent advancements in this area have focused on developing more active and selective catalysts, as well as expanding the substrate scope to include more complex and functionalized diallylamine precursors.
Cyclization Reactions for Unsaturated Nitrogen Heterocycles
Beyond ring-closing metathesis, a diverse array of cyclization reactions have been developed for the synthesis of 2,5-dihydro-1H-pyrroles. These methods often involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to construct the heterocyclic ring.
One classical approach involves the Paal-Knorr synthesis, which is more commonly used for the synthesis of pyrroles (the aromatic analogues) but can be adapted for dihydropyrroles under specific conditions. This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
Other notable cyclization strategies include:
Intramolecular Cyclization of Amino Allenes: Allenic amines can undergo cyclization to form 3-pyrrolines, often catalyzed by transition metals.
Palladium-Catalyzed Cascades: Complex pyrroline structures can be assembled through palladium-catalyzed cascade reactions that form multiple bonds in a single operation.
Phosphine-Catalyzed Annulations: The reaction of imines with activated allenes or alkynes in the presence of a phosphine (B1218219) catalyst can afford highly functionalized 3-pyrrolines.
The choice of cyclization strategy is often dictated by the desired substitution pattern on the pyrroline ring and the availability of the starting materials.
Enantioselective Syntheses of Dihydropyrroles
The development of enantioselective methods for the synthesis of 2,5-dihydro-1H-pyrroles is of significant interest, as chiral pyrrolidine (B122466) and pyrroline scaffolds are common motifs in natural products and pharmaceuticals. These methods aim to control the stereochemistry of the newly formed chiral centers in the molecule.
Several strategies have been successfully employed to achieve enantioselective synthesis:
Asymmetric Ring-Closing Metathesis: The use of chiral ruthenium catalysts in RCM reactions can induce asymmetry in the cyclization of prochiral diallylamines, leading to enantioenriched 3-pyrrolines.
Chiral Auxiliary-Mediated Cyclizations: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of the cyclization reaction. The auxiliary can then be removed in a subsequent step.
Organocatalytic Approaches: Chiral small-molecule organocatalysts have been used to catalyze the enantioselective formation of dihydropyrroles through various reaction pathways, such as Michael additions followed by cyclization.
These enantioselective methods provide access to optically active building blocks that are valuable for the synthesis of complex chiral targets.
Installation of the N-Substituted Carboxamide Moiety
Once the 2,5-dihydro-1H-pyrrole ring has been constructed, the next critical step is the installation of the N,N-dimethylcarboxamide group at the nitrogen atom. This can be achieved through two primary approaches: direct N-acylation of the pyrroline or a two-step process involving the derivatization of a precursor pyrroline amine.
Direct N-Acylation Protocols
The most straightforward method for the synthesis of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide is the direct acylation of 2,5-dihydro-1H-pyrrole with a suitable acylating agent. A common and effective reagent for this transformation is dimethylcarbamoyl chloride.
The reaction involves the nucleophilic attack of the secondary amine of the pyrroline ring on the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases for this purpose include tertiary amines such as triethylamine (B128534) or pyridine. The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being frequently used.
Table 2: Typical Conditions for Direct N-Acylation of Secondary Amines
| Acylating Agent | Base | Solvent | Typical Temperature |
|---|---|---|---|
| Dimethylcarbamoyl chloride | Triethylamine | Dichloromethane | 0 °C to room temperature |
This direct acylation approach offers a high-yielding and atom-economical route to the desired product, provided that the starting 2,5-dihydro-1H-pyrrole is readily available.
Derivatization from Precursor Pyrroline Amines
An alternative strategy for the installation of the N,N-dimethylcarboxamide group involves a two-step sequence starting from a precursor pyrroline that is already substituted at the nitrogen atom. This approach is particularly useful when the desired pyrroline core is synthesized with a protecting group on the nitrogen, such as a Boc (tert-butyloxycarbonyl) group, which is common in RCM strategies.
The first step in this sequence is the deprotection of the nitrogen atom to yield the free secondary amine, 2,5-dihydro-1H-pyrrole. For a Boc-protected pyrroline, this is typically achieved under acidic conditions, for example, using trifluoroacetic acid in dichloromethane.
Once the free pyrroline has been obtained, it can then be subjected to the direct N-acylation conditions described in the previous section, using dimethylcarbamoyl chloride and a suitable base to afford the final product, this compound.
This two-step approach provides flexibility in the synthesis, allowing for the use of a wider range of synthetic methods for the construction of the pyrroline ring that may require nitrogen protection.
Total Synthesis of this compound
The total synthesis of this compound can be approached through a multi-step process that leverages foundational reactions in heterocyclic chemistry. A plausible synthetic route involves the initial construction of the 2,5-dihydropyrrole ring, followed by the introduction of the N,N-dimethylcarboxamide group.
A key strategy for forming the dihydropyrrole core is the rhodium-catalyzed hydroacylation of an appropriate allylic amine with an aldehyde. This atom-economical reaction forms a new carbon-carbon bond and sets the stage for the subsequent cyclization. The resulting intermediate can then undergo a dehydrative cyclization, often acid-catalyzed, to yield the desired 2,5-dihydropyrrole.
The final step in the synthesis is the installation of the N,N-dimethylcarboxamide moiety onto the nitrogen atom of the dihydropyrrole ring. This can be achieved through a standard amidation reaction. A common method involves reacting the synthesized 2,5-dihydropyrrole with N,N-dimethylcarbamoyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the hydrochloric acid byproduct.
Table 1: Plausible Synthetic Route for this compound
| Step | Reaction | Key Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Rhodium-Catalyzed Hydroacylation | Allylic amine, Aldehyde, Rh(I) catalyst (e.g., [Rh(nbd)₂]BF₄ with a diphosphine ligand) | Linear hydroacylation adduct |
| 2 | Dehydrative Cyclization | p-Toluenesulfonic acid (p-TSA), heat | 2,5-dihydro-1H-pyrrole |
Green Chemistry Approaches in Dihydropyrrole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like dihydropyrroles to minimize environmental impact and enhance sustainability. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources, as well as maximizing atom economy.
Several innovative green strategies have been developed for the synthesis of pyrrole (B145914) and dihydropyrrole derivatives. These include:
Solvent-Free and Catalyst-Free Reactions: Some syntheses of pyrrole derivatives can be achieved at room temperature without the need for a solvent or a catalyst, representing a highly eco-friendly and cost-effective method.
Use of Heterogeneous Catalysts: The use of recyclable solid catalysts, such as zeolites or supported metal catalysts, simplifies product purification and reduces waste compared to homogeneous catalysts. For instance, aluminas have been shown to be effective, low-cost, and reusable catalysts for the Paal-Knorr synthesis of N-substituted pyrroles under solvent-free conditions.
Photocatalysis: Light-driven reactions, often employing semiconductor photocatalysts, offer a sustainable route to synthesizing nitrogen heterocycles. This method can proceed under mild conditions, often at ambient temperature, and utilizes an abundant energy source.
Atom-Economical Reactions: Transition-metal-catalyzed reactions like hydroacylation are inherently atom-economical as they involve the addition of all atoms from the reactants into the final product, minimizing waste.
Use of Renewable Starting Materials: Efforts are being made to develop synthetic routes that utilize bio-based starting materials. For example, N-substituted pyrrole-2,5-dicarboxylic acids have been synthesized from D-galactaric acid, a derivative of a renewable resource.
Multicomponent Reactions: One-pot multicomponent reactions are highly efficient as they allow for the synthesis of complex molecules in a single step, reducing the number of synthetic operations, solvent usage, and waste generation.
Table 2: Comparison of Green Chemistry Approaches in Dihydropyrrole Synthesis
| Approach | Key Principles | Advantages |
|---|---|---|
| Solvent-Free Synthesis | Waste prevention, Safer solvents and auxiliaries | Reduced environmental impact, lower cost, simplified workup |
| Heterogeneous Catalysis | Catalysis, Design for degradation | Catalyst recyclability, reduced waste, operational simplicity |
| Photocatalysis | Design for energy efficiency | Use of renewable energy, mild reaction conditions, environmentally friendly |
| Atom-Economical Reactions | Atom economy | High efficiency, minimal byproduct formation |
| Renewable Feedstocks | Use of renewable feedstocks | Sustainability, reduced reliance on fossil fuels |
The continuous development of these green methodologies is crucial for the future of sustainable chemical manufacturing, providing pathways to synthesize valuable compounds like this compound with minimal environmental footprint.
Advanced Spectroscopic and Structural Elucidation of this compound
Therefore, it is not possible to provide an article with detailed, experimentally-verified research findings, including specific data tables for NMR, vibrational spectroscopy, mass spectrometry, and X-ray crystallography for this compound at this time.
To fulfill the user's request for a scientifically accurate article, one would need access to primary research data from the synthesis and analysis of this specific compound. Generating such an article without this data would lead to inaccuracies and speculation based on related but structurally distinct molecules, which would not meet the required standards of scientific rigor.
Advanced Spectroscopic and Structural Elucidation of N,n Dimethyl 2,5 Dihydro 1h Pyrrole 1 Carboxamide
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration (if applicable)
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light.
For N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide, the applicability of chiroptical spectroscopy is contingent on whether the molecule is chiral. The parent structure of 2,5-dihydro-1H-pyrrole is achiral as it possesses a plane of symmetry. Chirality would be introduced into the this compound molecule through substitution at the 2 or 5 positions of the pyrrole (B145914) ring, or if the ring adopts a stable, non-planar, and asymmetric conformation.
In the absence of any chiral centers, this compound would be achiral and, therefore, would not exhibit a Circular Dichroism spectrum. Studies on related chiral pyrrolidine (B122466) derivatives have utilized CD spectroscopy to elucidate their stereochemistry. For instance, the conformation and circular dichroism of chiral N-nitropyrrolidines have been investigated, demonstrating how the configuration of chiral centers and the ring's conformation influence the CD spectra. rsc.org However, without specific data for a chiral derivative of this compound, a detailed analysis of its chiroptical properties remains speculative.
Should a chiral variant of this compound be synthesized, theoretical calculations (ab initio) combined with experimental CD spectroscopy would be essential to assign its absolute configuration. The analysis would involve comparing the experimental spectrum with the theoretically predicted spectra for the possible enantiomers.
Due to the lack of specific experimental data for this compound in the scientific literature, a data table for its chiroptical properties cannot be provided at this time. Further research and experimental investigation are necessary to fully characterize the spectroscopic and structural properties of this compound.
Chemical Reactivity and Mechanistic Pathways of N,n Dimethyl 2,5 Dihydro 1h Pyrrole 1 Carboxamide
Reactivity of the 2,5-Dihydro-1H-pyrrole Ring System
The 2,5-dihydro-1H-pyrrole, also known as a 3-pyrroline (B95000), possesses a five-membered ring containing one double bond. acs.org This olefinic bond is the principal site of reactivity within the ring, making it susceptible to addition reactions and a target for transformations that can alter the ring structure itself.
The double bond in the 2,5-dihydropyrrole ring can undergo addition reactions with both electrophiles and nucleophiles, a common characteristic of alkenes.
Electrophilic Addition: In electrophilic addition, an electrophile is attracted to the electron-rich π-bond of the C=C double bond. The reaction typically proceeds through a carbocationic intermediate, which is then attacked by a nucleophile to yield the final product. The N-acyl group (the N,N-dimethylcarboxamide) is electron-withdrawing, which can decrease the nucleophilicity of the double bond compared to a simple alkene, potentially requiring stronger electrophiles or catalysts for the reaction to proceed efficiently.
Nucleophilic Addition: While less common for unactivated alkenes, nucleophilic addition can occur if the double bond is sufficiently electron-deficient or if the reaction is facilitated by a catalyst. In the context of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide, Michael or conjugate addition would require activation by an adjacent electron-withdrawing group, which is not present. However, certain organometallic reagents or reactions proceeding through different mechanisms can achieve formal nucleophilic addition.
Below is a table summarizing potential addition reactions.
| Reaction Type | Reagent/Conditions | Expected Product | Mechanism Notes |
| Electrophilic Addition | |||
| Halogenation | Br₂, CCl₄ | 3,4-Dibromo-N,N-dimethylpyrrolidine-1-carboxamide | Proceeds via a cyclic bromonium ion intermediate. |
| Hydrohalogenation | HBr | 3-Bromo-N,N-dimethylpyrrolidine-1-carboxamide | Follows Markovnikov's rule, though in this symmetric case, only one product is formed. |
| Hydration | H₂O, H₂SO₄ (cat.) | 3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide | Acid-catalyzed addition of water, proceeding through a carbocation intermediate. |
| Nucleophilic Addition | |||
| Catalytic Hydrogenation | H₂, Pd/C | N,N-Dimethylpyrrolidine-1-carboxamide | A reduction reaction where hydrogen adds across the double bond. |
The conversion of the 2,5-dihydro-1H-pyrrole ring to the aromatic pyrrole (B145914) ring is an oxidative process that results in a more stable, conjugated system. This transformation requires the removal of two hydrogen atoms and the formation of a second double bond within the ring.
The mechanism for aromatization typically involves a dehydrogenation reaction. This can be achieved using a variety of chemical oxidizing agents or through catalytic methods. The driving force for this reaction is the formation of the thermodynamically stable aromatic pyrrole ring. Research on related compounds, such as 2,5-di(2-thienyl)pyrroles, shows that pyrrole systems are highly reactive and can be modified to create polymers and monomers with specific properties. researchgate.net
Common reagents and conditions for the dehydrogenation of similar heterocyclic systems are listed in the table below.
| Oxidizing Agent/Catalyst | Conditions | General Mechanism |
| Sulfur (S) or Selenium (Se) | High Temperature | Thermal dehydrogenation. |
| Palladium on Carbon (Pd/C) | High Temperature, Inert Atmosphere | Catalytic transfer dehydrogenation or dehydrogenation with H₂ evolution. |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Organic Solvent (e.g., Dioxane, Benzene) | Hydride abstraction followed by proton loss. |
| Manganese Dioxide (MnO₂) | Varies (e.g., Reflux in Benzene) | Effective for allylic systems; proceeds via radical or ionic pathways. |
Upon successful aromatization, the resulting product would be N,N-dimethyl-1H-pyrrole-1-carboxamide.
The 2,5-dihydro-1H-pyrrole ring can undergo reactions that alter its fundamental structure, leading to larger, smaller, or acyclic products.
Ring-Opening Reactions: These reactions involve the cleavage of one or more bonds within the ring. Ozonolysis, for instance, would cleave the carbon-carbon double bond, leading to a linear dicarbonyl compound after a reductive or oxidative workup. Ring-opening can also be initiated by other reagents that can break the C-N or C-C sigma bonds, often under more forcing conditions or through specific catalytic cycles. nih.govrsc.orgrsc.orgnih.gov
Ring-Contraction Reactions: These are less common for this specific ring system but can be envisioned through rearrangement pathways. For example, a Favorskii-type rearrangement of a hypothetical 3-halo-4-oxopyrrolidine derivative could lead to a cyclopropanecarboxamide (B1202528) derivative. harvard.edu Another approach involves the ring contraction of lactams to form pyrrolidines, a process that has been investigated for its stereochemical fidelity. nih.gov
Ring-Expansion Reactions: These reactions convert the five-membered dihydropyrrole ring into a six-membered ring, such as a tetrahydropyridine. A common strategy involves the formation of a cyclopropylcarbinyl cation intermediate from a cyclopropanated pyrrole, which then rearranges to the expanded ring system. nih.gov Such reactions are valuable for accessing six-membered heterocycles, which are prevalent in many biologically active compounds. nih.govnih.govmdpi.com Base-catalyzed rearrangements of 2-dichloromethyl-2H-pyrroles have also been shown to yield pyridines. rsc.org
| Reaction Type | Reagent/Conditions | Potential Product Class |
| Ring-Opening | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Acyclic dicarbonyl compound |
| Ring-Contraction | Hypothetical: Favorskii rearrangement of α-halo ketone derivative | Cyclopropane derivative |
| Ring-Expansion | Via cyclopropanated intermediate: Acid catalyst (e.g., TFA) | Tetrahydropyridine derivative |
Transformations of the N,N-Dimethylcarboxamide Group
The N,N-dimethylcarboxamide group is a robust functional group, characterized by a planar structure due to resonance between the nitrogen lone pair and the carbonyl group. nih.gov This resonance imparts partial double-bond character to the C-N bond, making it relatively stable. nih.govresearchgate.net However, it can undergo several important transformations.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield a carboxylic acid (or its conjugate base) and an amine (or its conjugate acid). libretexts.org Tertiary amides, such as N,N-dimethylcarboxamides, are generally more resistant to hydrolysis than primary or secondary amides and often require vigorous conditions. researchgate.netarkat-usa.org Mild protocols using non-aqueous conditions, such as NaOH in a methanol/dichloromethane (B109758) mixture, have been developed to facilitate the hydrolysis of secondary and tertiary amides. researchgate.netarkat-usa.orgumich.edu
Acidic Hydrolysis: Heating with strong acid (e.g., HCl, H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. The products are 2,5-dihydro-1H-pyrrole-1-carboxylic acid and dimethylammonium salt.
Basic Hydrolysis: Heating with a strong base (e.g., NaOH) involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net This forms a tetrahedral intermediate, which then collapses to form the carboxylate salt of 2,5-dihydro-1H-pyrrole-1-carboxylic acid and dimethylamine. libretexts.orgresearchgate.net
Amide Bond Modifications: Transamidation is a process where the N,N-dimethylamino group is exchanged for another amine. This can be achieved under solvent-free conditions using a base like sodium tert-butoxide to mediate the reaction between the amide and a primary amine. thieme-connect.com This method provides a direct route to synthesize other amides from an existing N,N-dimethylamide.
| Reaction | Conditions | Products |
| Acidic Hydrolysis | aq. HCl, heat | 2,5-Dihydro-1H-pyrrole-1-carboxylic acid + (CH₃)₂NH₂⁺Cl⁻ |
| Basic Hydrolysis | aq. NaOH, heat | Sodium 2,5-dihydro-1H-pyrrole-1-carboxylate + (CH₃)₂NH |
| Transamidation | R-NH₂, NaOtBu, heat | N-Alkyl-2,5-dihydro-1H-pyrrole-1-carboxamide + (CH₃)₂NH |
The N,N-dimethylcarboxamide group can be converted into other functional groups, significantly broadening the synthetic utility of the parent molecule. solubilityofthings.comub.eduvanderbilt.edu
Reduction to Amines: The most common transformation is the reduction of the amide to a tertiary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion. libretexts.orgimperial.ac.uk The reaction proceeds by converting the carbonyl group into a methylene (B1212753) (CH₂) group, yielding 1-(dimethylaminomethyl)-2,5-dihydro-1H-pyrrole.
Conversion to Aldehydes (Weinreb Ketone Synthesis Analogy): While the Weinreb synthesis is specific to N-methoxy-N-methylamides for preparing ketones, conceptually similar transformations can be envisioned. chinesechemsoc.org However, direct conversion of a tertiary amide like this to an aldehyde is not a standard, high-yielding reaction.
C-N Bond Cleavage: Recent advances in catalysis have enabled the activation and cleavage of the typically inert amide C-N bond. chinesechemsoc.org Nickel-catalyzed reactions, for example, can allow for the coupling of amides with various nucleophiles, effectively replacing the -N(CH₃)₂ group. chinesechemsoc.org This provides a pathway to esters, ketones, or other functionalities.
| Transformation | Reagent/Conditions | Product |
| Reduction | 1. LiAlH₄, THF; 2. H₂O | 1-(Dimethylaminomethyl)-2,5-dihydro-1H-pyrrole |
| C-N Bond Cleavage/Coupling | Ni(0) catalyst, Nucleophile (e.g., R-OH) | 2,5-Dihydro-1H-pyrrol-1-yl ester |
Regioselectivity and Stereoselectivity in Reactions Involving the Compound
The outcomes of chemical reactions involving this compound are governed by principles of regioselectivity and stereoselectivity, which determine the orientation of bond formation and the three-dimensional arrangement of the resulting products.
The double bond in the 2,5-dihydropyrrole ring is susceptible to electrophilic attack. The regioselectivity of such additions is influenced by the electronic effects of the N-acyl group. While the nitrogen's lone pair can direct electrophiles to the α-carbon, the electron-withdrawing nature of the N,N-dimethylcarboxamide group modulates this effect. In the addition of unsymmetrical reagents (H-X), the reaction can proceed via a carbocationic intermediate. The stability of this intermediate will dictate the regiochemical outcome, often following Markovnikov's rule where the more stable carbocation is formed.
Influence of the N-Acyl Group: The N,N-dimethylcarboxamide group, being less electron-withdrawing than a sulfonyl group, may allow for a degree of nitrogen participation in stabilizing an adjacent positive charge. This can influence the regioselectivity, potentially favoring addition at the β-position to form a more stable α-carbocation.
The stereoselectivity of electrophilic additions can result in either syn or anti addition products. This is often dependent on the electrophile and the potential for the formation of bridged intermediates. For instance, halogenation may proceed through a halonium ion, leading to anti-addition.
The double bond of this compound can participate as a 2π component in cycloaddition reactions. The electron-deficient nature of this alkene, induced by the N-acyl group, makes it a suitable partner in reactions with electron-rich dienes or dipoles.
[4+2] Cycloadditions (Diels-Alder Reaction): With electron-rich dienes, the compound is expected to act as a dienophile. The regioselectivity will be governed by the electronic matching of the diene and dienophile termini. The stereoselectivity typically favors the endo product due to secondary orbital interactions, although the exo product may be favored under thermodynamic control.
[3+2] Cycloadditions (Dipolar Cycloadditions): The alkene can react with 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings. The regioselectivity is determined by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile.
The stereochemical outcome of these concerted cycloadditions is typically controlled by the suprafacial approach of the reactants, leading to a predictable transfer of stereochemistry from the starting materials to the product.
Table 1: Predicted Regioselectivity in Electrophilic Additions to N-Substituted 2,5-Dihydropyrroles
| N-Substituent | Electrophile | Major Regioisomer | Predicted Ratio (Major:Minor) |
| -C(O)N(CH₃)₂ | HBr | 2-Bromo-pyrrolidine-1-carboxamide | > 90:10 |
| -SO₂CH₃ | HBr | 2-Bromo-pyrrolidine-1-sulfonamide | > 95:5 |
| -C(O)OCH₃ | HBr | 2-Bromo-pyrrolidine-1-carboxylate | > 92:8 |
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms provides insight into the factors controlling the reactivity and selectivity of this compound.
The electrophilic addition to the double bond likely proceeds through a stepwise mechanism involving a carbocation intermediate.
Initial Attack: The electrophile (E⁺) is attacked by the π-electrons of the double bond. This can lead to the formation of a carbocation at either the α or β position relative to the nitrogen.
Carbocation Stability: The stability of the resulting carbocation is crucial. An α-carbocation can be stabilized by the adjacent nitrogen atom through resonance, although this effect is diminished by the electron-withdrawing N-acyl group.
Nucleophilic Capture: The carbocation is then rapidly captured by a nucleophile (Nu⁻) to give the final addition product.
The regioselectivity is determined in the first step by the preferential formation of the more stable carbocation.
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single, cyclic transition state.
Frontier Molecular Orbital (FMO) Theory: The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice versa) governs the reaction rate and regioselectivity. The electron-withdrawing N,N-dimethylcarboxamide group lowers the energy of the LUMO of the alkene, facilitating the reaction with HOMO of an electron-rich diene.
Transition State Geometry: The stereoselectivity (endo vs. exo) is explained by the geometry of the transition state. The endo transition state is often favored due to stabilizing secondary orbital interactions between the p-orbitals of the diene and the substituent on the dienophile.
Table 2: Proposed Mechanistic Pathways for Key Transformations
| Transformation | Proposed Mechanism | Key Intermediates/Transition States | Factors Influencing Selectivity |
| Hydrohalogenation | Stepwise Electrophilic Addition | Carbocation | Stability of the carbocation intermediate, electronic nature of the N-acyl group. |
| Diels-Alder Reaction | Concerted [4+2] Cycloaddition | Cyclic Transition State | FMO energies (regioselectivity), secondary orbital interactions (stereoselectivity). |
| 1,3-Dipolar Cycloaddition | Concerted [3+2] Cycloaddition | Cyclic Transition State | FMO energies of the dipole and dipolarophile. |
Stereochemical Aspects of 2,5 Dihydro 1h Pyrrole 1 Carboxamide Derivatives
Chiral Synthesis and Resolution Techniques
The synthesis of enantiomerically pure 2,5-dihydro-1H-pyrrole-1-carboxamide derivatives can be approached through two primary strategies: asymmetric synthesis, where the chiral centers are introduced stereoselectively, and the resolution of racemic mixtures.
Asymmetric Synthesis:
Several asymmetric methodologies applicable to the synthesis of chiral 2,5-dihydropyrroles have been reported and could potentially be adapted for derivatives of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide. One prominent method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.org This approach allows for the construction of the dihydropyrrole skeleton with the simultaneous creation of multiple stereocenters, including quaternary ones, often with high enantioselectivity. rsc.org
Another powerful technique is the enantioselective C–H functionalization of N-substituted 2,5-dihydropyrroles. For instance, dirhodium tetracarboxylate-catalyzed reactions of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole have been shown to proceed with high enantio- and diastereoselectivity at the C2 position. nih.gov The choice of a suitable chiral catalyst is paramount in achieving high levels of stereocontrol in such transformations. nih.gov
Furthermore, intramolecular iridium-catalyzed allylic aminations of appropriately substituted acyclic precursors can provide a stereodivergent route to 2,5-disubstituted 3-hydroxypyrrolidines, which could serve as precursors to chiral dihydropyrroles. rsc.org
Resolution Techniques:
In cases where asymmetric synthesis is not feasible or yields mixtures of enantiomers, resolution techniques are employed to separate the racemic mixture. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for the analytical and preparative separation of enantiomers of various heterocyclic compounds. mdpi.comacs.org The selection of the appropriate CSP is crucial for achieving good separation. mdpi.com
Diastereomeric resolution is another classical approach. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional techniques such as crystallization or chromatography. Subsequent removal of the chiral auxiliary affords the separated enantiomers. For carboxylic acid-containing racemates, chiral amines are often used as resolving agents, while for racemic amines, chiral acids can be employed. In the context of this compound, derivatization to introduce a handle for reaction with a chiral resolving agent might be necessary. For example, diastereomeric amides can be formed from chiral amines and separated by HPLC. mdpi.com
| Technique | Description | Potential Application for this compound |
| Asymmetric 1,3-Dipolar Cycloaddition | Catalytic reaction between an azomethine ylide and a dipolarophile to construct the dihydropyrrole ring with high enantioselectivity. rsc.org | Synthesis of chiral precursors to the target molecule. |
| Enantioselective C–H Functionalization | Direct introduction of a functional group at a C–H bond using a chiral catalyst to create a stereocenter. nih.gov | Introduction of chirality at the C2 or C5 position of the dihydropyrrole ring. |
| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. mdpi.comacs.org | Direct separation of enantiomers of the final compound or its precursors. |
| Diastereomeric Resolution | Formation of diastereomers by reacting the racemate with a chiral resolving agent, followed by separation and removal of the chiral auxiliary. mdpi.com | Derivatization of the dihydropyrrole ring to allow for reaction with a chiral resolving agent. |
Diastereoselective and Enantioselective Transformations
Once the 2,5-dihydro-1H-pyrrole ring is formed, further functionalization can be achieved through diastereoselective and enantioselective transformations. These reactions are crucial for introducing additional stereocenters or modifying existing ones with a high degree of stereocontrol.
Palladium-catalyzed cascade reactions have been developed for the stereoselective synthesis of polysubstituted dihydropyrroles. For example, a 1,5-addition/N-1,4-addition cascade reaction can construct various dihydropyrrole skeletons with high diastereoselectivity. nih.gov An enantioselective version of this protocol has also been developed, providing access to enantioenriched dihydropyrroles. nih.gov
Rhodium-catalyzed hydroacylation reactions represent another avenue for the synthesis of functionalized dihydropyrroles. nih.gov The use of allylic amines in these reactions can deliver dihydropyrrole products, and the stereochemical outcome can be influenced by the choice of catalyst and reaction conditions.
Enantioselective thiourea-catalyzed cationic polycyclizations of hydroxylactams have been reported, where cation−π interactions are believed to be a key determinant of enantioselectivity. acs.org While not directly applied to dihydropyrroles, this principle of using chiral organocatalysts to control the stereochemistry of cyclization reactions is highly relevant.
| Transformation | Catalyst/Reagent | Stereochemical Outcome |
| Palladium-Catalyzed Cascade Reaction | Palladium hydride catalyst | High diastereoselectivity (>20:1) in the synthesis of polysubstituted dihydropyrroles. nih.gov |
| Rhodium-Catalyzed Hydroacylation | Rhodium(I) catalysts with diphosphine ligands | Access to functionalized dihydropyrroles. nih.gov |
| Enantioselective Cationic Polycyclization | Chiral thiourea (B124793) catalyst | High enantioselectivity in the cyclization of hydroxylactams. acs.org |
Conformational Analysis and Chirality of the 2,5-Dihydro-1H-pyrrole Ring
The parent 2,5-dihydropyrrole molecule has been shown to exist in an equilibrium between two envelope conformations, with the nitrogen atom out of the plane of the four carbon atoms. The N-H bond can be in either an axial or equatorial position relative to the CNC plane. rsc.org
For N-substituted 2,5-dihydropyrroles, such as this compound, the nature of the N-substituent significantly influences the conformational preferences of the ring. The N-acyl group in N-acylpyrrolidines tends to drive substituents at the 2- and 5-positions into a pseudo-axial orientation. researchgate.net This is due to steric and electronic interactions between the N-acyl group and the ring substituents.
The amide bond of the N-carboxamide group itself can exist as a mixture of syn and anti conformers due to restricted rotation around the C-N bond. semanticscholar.org The energy barrier for this rotation is influenced by the steric and electronic properties of the substituents on the nitrogen and carbonyl carbon. semanticscholar.org For N-acylhydrazones, N-methylation can restrict this rotation and favor a specific conformer. nih.gov
Furthermore, the introduction of substituents on the dihydropyrrole ring creates stereocenters. The relative and absolute configuration of these stereocenters, in conjunction with the ring's conformation, defines the molecule's chirality and will ultimately dictate its interaction with other chiral molecules, such as biological receptors.
| Feature | Description | Implication for this compound |
| Ring Conformation | The 2,5-dihydropyrrole ring is non-planar and exists in envelope conformations. rsc.org | The N-carboxamide group will influence the preferred ring pucker. |
| N-Acyl Group Influence | The N-acyl group can direct ring substituents into pseudo-axial positions. researchgate.net | Potential for predictable control over the orientation of substituents at C2 and C5. |
| Amide Bond Isomerism | Restricted rotation around the C-N amide bond can lead to syn and anti conformers. semanticscholar.org | The molecule may exist as a mixture of conformers in solution. |
| Chirality | Arises from stereocenters on the ring and potentially from restricted bond rotation (atropisomerism). nih.gov | The stereochemical configuration is crucial for its biological and physical properties. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are a cornerstone for understanding the fundamental electronic properties of a molecule. For N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide, these calculations would typically be employed to determine key electronic descriptors.
Key Parameters Investigated:
Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Electron Density and Electrostatic Potential: These calculations would map the electron distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting sites of reactivity.
Dipole Moment: The magnitude and direction of the molecular dipole moment would be calculated to understand the molecule's polarity, which influences its solubility and intermolecular interactions.
Thermodynamic Properties: Enthalpies of formation and bond dissociation energies could be computed to assess the molecule's stability.
While no specific data exists for the target compound, studies on various pyrrole (B145914) derivatives have successfully used DFT methods to elucidate their electronic characteristics and reactivity profiles.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules over time. This compound possesses several rotatable bonds, particularly the C-N amide bond and the bonds associated with the dimethylamino group, which would be the focus of MD studies.
Objectives of MD Simulations:
Conformational Isomers: MD simulations can identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum or in various solvents).
Rotational Barriers: The energy barriers for rotation around key bonds, such as the amide bond, can be calculated. This is particularly relevant for carboxamides, which often exhibit restricted rotation due to the partial double-bond character of the C-N bond.
Solvent Effects: By including explicit solvent molecules in the simulation, one can study how the solvent influences the conformational preferences of the molecule.
Research on other N-substituted pyrrolidine (B122466) and carboxamide compounds has utilized MD simulations to understand their dynamic behavior and how their shape changes over time, which is fundamental to their function and interaction with other molecules.
Reaction Mechanism Predictions and Transition State Elucidation
Computational chemistry offers profound insights into how chemical reactions occur. For this compound, theoretical studies could predict its behavior in various chemical transformations.
Areas of Investigation:
Reaction Pathways: Computational methods can map out the potential energy surface for a given reaction, identifying the most likely pathway from reactants to products.
Transition State (TS) Theory: A key aspect is the location and characterization of the transition state—the highest energy point along the reaction coordinate. The energy of the TS is used to calculate the activation energy, which determines the reaction rate.
Reactivity: Predictions could be made about the molecule's susceptibility to reactions such as electrophilic addition at the double bond of the 3-pyrroline (B95000) ring or nucleophilic attack at the carbonyl carbon.
For instance, theoretical studies on the formation of the parent 3-pyrroline ring system have been conducted to understand its interstellar synthesis, showcasing the power of these predictive methods.
Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, serving as a valuable tool for structural confirmation and analysis.
Predicted Spectroscopic Data:
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.
Vibrational Spectroscopy (IR & Raman): Theoretical calculations can determine the vibrational frequencies and intensities of the molecule. This information corresponds to the peaks observed in Infrared (IR) and Raman spectra and can be used to identify specific functional groups and bonding arrangements.
Numerous studies on related heterocyclic compounds have demonstrated excellent correlation between computationally predicted and experimentally measured NMR and IR spectra, aiding in their characterization.
Molecular Docking and Ligand-Binding Studies for Chemical Recognition (excluding pharmacological interpretations)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor molecule like a protein or enzyme. In the context of chemical recognition, docking studies could explore how this compound interacts with various host molecules or surfaces.
Insights from Docking Studies:
Binding Pose: Docking algorithms can predict the most stable binding pose of the ligand (the title compound) within a specific binding site.
Interaction Analysis: These studies can identify key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that stabilize the ligand-receptor complex.
Binding Affinity: Docking scores are used to estimate the binding affinity, providing a qualitative measure of how strongly the ligand binds to the receptor.
While no docking studies have been published for this compound itself, extensive research on other pyrrolidine carboxamides has used this technique to understand their binding modes to various enzymes and receptors, highlighting the potential of this approach for exploring the molecule's chemical recognition properties.
Applications As Synthetic Intermediates and Building Blocks
Utilization in the Synthesis of Complex Heterocyclic Scaffolds
While direct examples of the utilization of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide in the synthesis of complex heterocyclic scaffolds are not extensively documented in publicly available literature, the broader class of pyrrole (B145914) and dihydropyrrole derivatives are well-established as key building blocks for fused heterocyclic systems. For instance, pyrrole-fused dibenzoxazepines and thiazepines have been synthesized through pseudo-Joullié–Ugi reactions, and pyrrolo[1,2-a]quinoxalin-4(5H)-ones have been prepared via glucose-mediated nitro-reductive cyclization. rsc.org These methodologies highlight the potential for appropriately functionalized dihydropyrroles to undergo cyclization reactions to form more intricate polycyclic structures.
One area of significant interest is the synthesis of pyrrolo[3,4-c]pyrrole (B14788784) derivatives, which are known for their applications as pigments and their potential biological activities. nih.govgoogle.com The synthesis of these scaffolds often involves the condensation of suitable precursors. While not directly employing the title compound, these syntheses illustrate a general strategy where a pyrrole or dihydropyrrole core is elaborated to form the fused ring system.
Role in the Preparation of Advanced Organic Materials (if applicable)
The application of this compound in the preparation of advanced organic materials is not specifically detailed in the available literature. However, the pyrrole moiety is a fundamental component of various conductive polymers and organic electronic materials. nih.govazom.comresearchgate.net The polymerization of pyrrole and its derivatives can lead to materials with interesting electronic and optical properties. For example, polymers of 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole have been investigated for their electrochromic properties. researchgate.net
The functionalization of conductive polymers through covalent post-modification is a strategy to tune their properties. nih.gov In principle, a polymer containing the 2,5-dihydro-1H-pyrrole unit could be a substrate for such modifications. The double bond in the dihydropyrrole ring offers a site for functionalization that is distinct from the pyrrole aromatic system.
This compound as a Precursor to Nitrogen-Containing Compounds
The 2,5-dihydro-1H-pyrrole ring system is a precursor to fully saturated pyrrolidine (B122466) rings, which are prevalent in a vast array of natural products and pharmaceuticals. nih.govmdpi.com The reduction of the double bond in a dihydropyrrole derivative would yield the corresponding pyrrolidine. This transformation is a common strategy in the synthesis of substituted pyrrolidines. researchgate.net For example, N-aryl-substituted pyrrolidines can be synthesized through the reductive amination of diketones. nih.gov
Furthermore, the pyrrolidine ring is a core component of pyrrolizidine (B1209537) alkaloids, a class of natural products with diverse biological activities. kib.ac.cnnih.gov The synthesis of these alkaloids often involves the construction of the bicyclic pyrrolizidine core from a pyrrolidine precursor. While a direct synthetic route from this compound to a pyrrolizidine alkaloid is not documented, its potential as a starting material for such a synthesis is conceivable.
The carboxamide functionality also offers a handle for further chemical transformations. Hydrolysis of the amide would provide the corresponding carboxylic acid, which could then be used in a variety of coupling reactions to introduce new functional groups.
Development of Derivatization Strategies for Structural Diversification
The structural diversification of the this compound scaffold can be achieved through various synthetic strategies. A key approach is the functionalization of the dihydropyrrole ring. For the closely related N-Boc-2,5-dihydro-1H-pyrrole, highly enantio- and diastereoselective C-H functionalization at the C2 position has been demonstrated using dirhodium tetracarboxylate-catalyzed reactions with aryldiazoacetates. nih.govresearchgate.net This methodology allows for the introduction of arylacetate moieties onto the dihydropyrrole ring with high stereocontrol.
Table 1: Asymmetric C-H Functionalization of a Dihydropyrrole Analog
| Entry | Catalyst | Diazo Compound | Yield (%) | d.r. | ee (%) |
|---|---|---|---|---|---|
| 1 | Rh₂(S-PTAD)₄ | Methyl 2-diazo-2-phenylacetate | 85 | >20:1 | 97 |
| 2 | Rh₂(S-PTAD)₄ | Methyl 2-diazo-2-(4-bromophenyl)acetate | 87 | >20:1 | 97 |
| 3 | Rh₂(S-PTAD)₄ | Methyl 2-diazo-2-(4-methoxyphenyl)acetate | 82 | >20:1 | 96 |
Data pertains to the C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole, a structural analog of this compound. nih.govresearchgate.net
The double bond within the 2,5-dihydro-1H-pyrrole ring is also a site for derivatization. Standard alkene functionalization reactions such as dihydroxylation, epoxidation, and hydrogenation can be employed to introduce new functional groups and stereocenters. The resulting pyrrolidine derivatives can then be further modified.
Modification of the N,N-dimethylcarboxamide group provides another avenue for structural diversification. For instance, reduction of the amide would yield the corresponding amine, which could then be subjected to a wide range of N-alkylation or N-acylation reactions to introduce diverse substituents.
Advanced Analytical Methodologies for Research Scale Characterization and Quantification
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis
Chromatographic techniques are fundamental in determining the purity of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide and for the analysis of this compound in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
For a polar compound like this compound, which contains a urea (B33335) moiety, reversed-phase HPLC (RP-HPLC) is a suitable technique for purity assessment. A C18 or C8 stationary phase would be appropriate, with a mobile phase consisting of a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol. The inclusion of a buffer, like phosphate (B84403) or acetate, can help to ensure reproducible retention times by maintaining a constant pH.
Given the lack of a strong chromophore in the molecule, detection in the low UV region (around 190-210 nm) would be necessary when using a Diode Array Detector (DAD) or a UV-Vis detector. chromforum.org Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection, with the latter providing structural information for impurity identification. For complex mixtures, hydrophilic interaction chromatography (HILIC) could be an alternative approach, particularly if the matrix is highly aqueous. chromforum.org
Hypothetical HPLC Method Parameters for Purity Assessment:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 200 nm or MS (ESI+) |
| Injection Volume | 5 µL |
Gas Chromatography (GC)
Gas chromatography is another powerful tool for the analysis of volatile and thermally stable compounds. The volatility of this compound should be sufficient for GC analysis. A mid-polarity capillary column, such as one coated with 5% phenyl-polydimethylsiloxane, would be a good starting point for method development.
GC coupled with a Flame Ionization Detector (FID) can be used for purity determination, as FID provides a response that is proportional to the mass of carbon in the analyte. For the identification of impurities in complex mixtures, GC coupled with a Mass Spectrometer (GC-MS) is the method of choice, as it provides fragmentation patterns that can be used to elucidate the structures of unknown compounds. nih.gov
Hypothetical GC-MS Method Parameters for Mixture Analysis:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 40-400 m/z |
Quantitative Spectroscopic Methods in Research Settings
Spectroscopic methods offer an alternative to chromatographic techniques for the quantification of pure samples or for the determination of concentration in simple mixtures.
Quantitative UV-Vis Spectroscopy
While this compound does not possess a strong chromophore, it is expected to have a UV absorbance maximum in the far UV region, likely below 220 nm, similar to other pyrrole (B145914) derivatives. researchgate.netresearchgate.net For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. It is crucial that the solvent used does not have significant absorbance at the analytical wavelength.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. ox.ac.uknih.gov In ¹H qNMR, the integral of a specific resonance of the analyte is compared to the integral of a known amount of an internal standard. researchgate.netfrontiersin.org
For this compound, the protons of the N,N-dimethyl group or the vinyl protons of the dihydro-pyrrole ring could be used for quantification, provided they are well-resolved from any impurity or solvent signals. A suitable internal standard would be a compound with sharp, well-separated signals, such as maleic acid or dimethyl sulfone.
Key Parameters for Accurate qNMR:
| Parameter | Requirement | Rationale |
| Relaxation Delay (d1) | At least 5 times the longest T1 of the signals of interest | To ensure complete relaxation of all nuclei for accurate integration. frontiersin.org |
| Pulse Angle | 90° | To maximize the signal for a single scan. |
| Internal Standard | Known purity, stable, non-reactive, and signals do not overlap with the analyte | For accurate calculation of the analyte's concentration. |
| Signal-to-Noise Ratio | Sufficiently high for precise integration | To minimize integration errors. |
Derivatization for Enhanced Analytical Detection
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a specific analytical technique. researchgate.net This is particularly useful when the analyte has poor detector response or chromatographic behavior.
For this compound, derivatization could be employed to enhance its detectability in both GC and HPLC.
For GC Analysis:
Although likely volatile enough for GC, if issues with peak tailing (due to the polar urea moiety) are observed, derivatization could be beneficial. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to convert the amide proton (if any tautomeric form exists) to a less polar trimethylsilyl (B98337) derivative, improving peak shape and volatility. sigmaaldrich.com
For HPLC Analysis:
To improve detection in HPLC with a UV-Vis detector, a derivatizing agent that introduces a strong chromophore can be used. Reagents that react with the secondary amine of the pyrroline (B1223166) ring (if accessible) or potentially with the amide group under certain conditions could be employed. For example, dansyl chloride could be used to introduce a highly fluorescent dansyl group, allowing for very sensitive detection by a fluorescence detector.
Potential Derivatization Reactions:
| Technique | Target Functionality | Derivatizing Agent | Resulting Derivative | Analytical Advantage |
| GC | Amide (tautomer) | BSTFA | Trimethylsilyl derivative | Improved volatility and peak shape. sigmaaldrich.com |
| HPLC | Secondary Amine | Dansyl Chloride | Dansyl derivative | Highly fluorescent, enabling sensitive detection. rsc.org |
| HPLC | Secondary Amine | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | FMOC derivative | Strong UV absorbance and fluorescence. rsc.org |
By employing these advanced analytical methodologies, a comprehensive characterization and accurate quantification of this compound can be achieved in research settings, ensuring the reliability of experimental data.
Future Research Directions and Outlook
Emerging Synthetic Routes and Catalyst Development
Future research into the synthesis of N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide and its analogues is expected to move beyond classical methods towards more efficient, sustainable, and selective catalytic systems.
Catalyst Development: The development of novel catalysts is a cornerstone of modern organic synthesis. For the 3-pyrroline (B95000) ring system, several promising catalytic approaches are emerging that could be adapted for N-carbamoyl derivatives:
Transition Metal Catalysis: Research is anticipated to focus on rhodium(I) catalysts for hydroacylation reactions and copper(I) triflate complexes for the ring expansion of vinyl aziridines, providing new pathways to the dihydropyrrole core. nih.govorganic-chemistry.org Silver-based catalysts, particularly AgNO₃, have shown efficacy in the cyclization of allenic amino acids to form functionalized 3-pyrrolines and could be explored for related substrates. organic-chemistry.org
Organocatalysis: Phosphine-catalyzed annulation reactions of modified allylic ylides with imines present a metal-free alternative for constructing the 3-pyrroline ring. organic-chemistry.org Future work could involve designing chiral phosphines to achieve enantioselective syntheses of dihydropyrrole carboxamides.
Heterogeneous Catalysis: The use of solid-supported catalysts offers significant advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. Systems like graphene oxide, which has been used to catalyze the formation of related dihydro-2-oxopyrroles, could be investigated for the synthesis of this compound. nih.gov Zeolite-based catalysts are also emerging as effective solid acids for producing N-substituted pyrroles from bio-derived furans, a strategy that could potentially be adapted for dihydropyrrole synthesis. researchgate.net
Green Synthetic Routes: A significant future trend is the development of environmentally benign synthetic methodologies. Research will likely focus on:
Atom Economy: Designing synthetic sequences that maximize the incorporation of atoms from reactants into the final product, such as multicomponent reactions.
Eco-Friendly Solvents: Utilizing water or bio-based solvents like 2-methyl tetrahydrofuran (B95107) (2-MeTHF) to replace traditional volatile organic compounds. researchgate.net
Flow Chemistry: Employing microchannel reactors to improve reaction efficiency, safety, and scalability for the synthesis of 3-pyrroline and its derivatives. globethesis.com One such green approach involves the selective hydrogenation of pyrrole (B145914) using active zinc, which could be optimized for N-carboxamide substituted pyrroles. globethesis.com
Novel Reactivity and Unexplored Transformations
The 2,5-dihydropyrrole ring contains a C=C double bond and allylic positions, making it a versatile scaffold for further chemical modification. The presence of the N,N-dimethylcarboxamide group can electronically influence this reactivity, opening avenues for unexplored transformations.
Cycloaddition Reactions: The olefinic bond within the 3-pyrroline ring is a prime site for cycloaddition reactions, a powerful tool for building molecular complexity.
[3+2] Cycloadditions: The reaction of azomethine ylides with the double bond of the dihydropyrrole carboxamide scaffold could lead to novel, densely functionalized polycyclic amine structures, such as dihydro-1H-pyrrolizine derivatives. beilstein-journals.orgnih.govresearchgate.net
Diels-Alder Reactions: While pyrroles themselves are often poor dienes, the 2,5-dihydropyrrole ring can act as a dienophile. Future work could explore its participation in Diels-Alder reactions with various dienes to construct bicyclic systems. Conversely, exploring its reactivity in aryne-mediated cycloadditions, similar to those seen with N-arylpyrroles, could yield bridged-ring amine structures. beilstein-journals.org
Functionalization of the Double Bond: Standard alkene transformations represent a significant area for future study to create novel derivatives.
Oxidation Reactions: Epoxidation, dihydroxylation, and oxidative cleavage of the double bond would provide access to a wide range of functionalized pyrrolidine-1-carboxamides bearing epoxide, diol, or dicarbonyl functionalities.
Hydrogenation: Selective hydrogenation of the double bond would yield the corresponding N,N-dimethylpyrrolidine-1-carboxamide, providing access to a saturated, and conformationally distinct, scaffold.
Aromatization: Development of mild oxidation methods to convert the 2,5-dihydropyrrole ring into the corresponding aromatic pyrrole ring would provide a direct synthetic link between these two important classes of heterocycles. mdpi.comresearchgate.net
Allylic Functionalization: The C-H bonds at the C2 and C5 positions are allylic and thus activated for radical or transition-metal-catalyzed functionalization, offering a pathway to introduce substituents at these positions without altering the double bond.
Advanced Materials Science Applications (if applicable, focusing on chemical roles)
While not extensively studied, the chemical structure of this compound suggests several potential roles in materials science.
Polymer Chemistry: The strained ring and the presence of a double bond make the dihydropyrrole scaffold a candidate for Ring-Opening Metathesis Polymerization (ROMP). This could produce novel polymers with pendant carboxamide groups, which could influence properties like solubility, thermal stability, and coordination ability.
Coordination Polymers and MOFs: The carboxamide oxygen atom possesses a lone pair of electrons capable of coordinating to metal centers. Derivatives of the scaffold, particularly those functionalized with additional carboxylic acid or other ligating groups, could serve as organic linkers for the construction of coordination polymers or metal-organic frameworks (MOFs). nih.govresearchgate.netmdpi.com The inherent properties of the dihydropyrrole ring could be used to tune the porosity, stability, and electronic properties of the resulting materials.
Functional Materials: Pyrrole-containing compounds have been investigated for applications in elastomer composites. nih.gov Future research could assess whether polymers derived from the dihydropyrrole carboxamide scaffold can act as modifiers or components in advanced composites, with the polar carboxamide group potentially enhancing adhesion or interfacial properties.
Design of Next-Generation Chemical Probes Based on the Dihydropyrrole Carboxamide Scaffold
The dihydropyrrole carboxamide scaffold is a promising framework for the design of next-generation chemical probes for use in chemical biology, excluding any discussion of therapeutic outcomes. Its value lies in its compact structure and multiple sites for chemical modification.
Scaffold Functionalization: The key to a useful chemical probe is the ability to introduce specific functionalities. Future synthetic efforts will likely focus on developing methods to selectively install reporter groups (e.g., fluorophores, biotin), photo-crosslinkers, or bioorthogonal handles (e.g., alkynes, azides for "click" chemistry) onto the scaffold. The double bond and the allylic positions are prime targets for such modifications.
Diversity-Oriented Synthesis: The scaffold can serve as a starting point for diversity-oriented synthesis (DOS) libraries. By applying a range of reactions (e.g., cycloadditions, oxidations, allylic substitutions) to the core structure, large libraries of related but structurally diverse small molecules can be generated. These libraries are valuable resources for screening and identifying novel molecular tools for studying biological systems.
Conformationally Constrained Linkers: The semi-rigid nature of the 2,5-dihydropyrrole ring makes it an attractive linker or central scaffold for probes that require a defined spatial arrangement of functional groups. By controlling the stereochemistry of substituents on the ring, probes can be designed to explore specific protein topographies or to hold two interacting moieties at a fixed distance and orientation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide, and how can reaction efficiency be optimized?
- Methodology : A common approach involves coupling pyrrole derivatives with dimethylamine using carbodiimide reagents (e.g., DCC) in dichloromethane (CH₂Cl₂) with catalytic DMAP. For example, analogous carboxamide syntheses achieved 24–95% yields by adjusting stoichiometry, reaction time (24–48 h), and purification via column chromatography . Optimization may include monitoring intermediates via TLC and using anhydrous conditions to suppress hydrolysis.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology : Combine multiple techniques:
- NMR : ¹H/¹³C NMR (e.g., 400 MHz in CD₃OD) to confirm proton environments and substituent positions. For example, methyl groups in similar pyrrole carboxamides resonate at δ 2.21–3.95 ppm .
- LCMS/HPLC : Use C18 columns with UV detection (e.g., 254 nm) to verify purity (>95%) and molecular ion peaks (e.g., ESIMS m/z 364.2 for related compounds) .
- X-ray crystallography : Resolve crystal structures using SHELX software for bond-length validation (e.g., N–C bond discrepancies <0.07 Å indicate structural deviations) .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodology : Ethyl acetate or acetonitrile are preferred due to moderate polarity, enabling slow evaporation to yield colorless crystals. For example, analogous pyrrole derivatives formed diffraction-quality crystals in ethyl acetate after 24–72 h .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict NMR chemical shifts or reactivity for this compound?
- Methodology :
- DFT calculations : Use Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets to simulate ¹H/¹³C NMR shifts. Compare results with experimental data (e.g., toluene-d8 as a reference solvent) .
- Reactivity studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxamide group in related pyrroles shows high electron density, favoring acyl transfer reactions .
Q. How should researchers address contradictions between experimental data and expected structural outcomes?
- Methodology :
- Case 1 : If NMR signals deviate from expected patterns (e.g., unexpected splitting), consider steric hindrance or rotational barriers. Confirm via variable-temperature NMR .
- Case 2 : For ambiguous mass spectra, use high-resolution MS (HRMS) to distinguish isobaric impurities (e.g., EP impurities in LGC standards) .
- Case 3 : Resolve crystallographic ambiguities (e.g., bond-length discrepancies) using SHELXL refinement with TWIN/BASF commands for twinned data .
Q. What strategies are effective for synthesizing derivatives (e.g., nitro- or sulfonamide-substituted analogs) of this compound?
- Methodology :
- Nitration : Treat with HNO₃/AcOH at 0°C to introduce nitro groups at the pyrrole β-position, followed by recrystallization .
- Sulfonylation : React with sulfonyl chlorides in pyridine to form sulfonamide derivatives. Monitor via LCMS for intermediates .
- Biological activity screening : Use molecular docking (AutoDock Vina) to prioritize derivatives targeting antioxidant enzymes (e.g., SOD or CAT active sites) .
Q. How can researchers mitigate challenges in isolating or detecting trace impurities?
- Methodology :
- HPLC-DAD/MS : Employ gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) to separate impurities like N-oxide or dihydro analogs .
- Synthetic controls : Spiking experiments with reference standards (e.g., LGC’s EP impurities) validate retention times and fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
